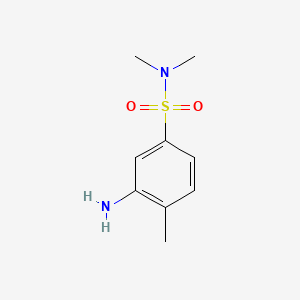

3-Amino-4,N,N-trimethyl-benzenesulfonamide

Description

Propriétés

Numéro CAS |

6331-68-6 |

|---|---|

Formule moléculaire |

C9H14N2O2S |

Poids moléculaire |

214.29 g/mol |

Nom IUPAC |

3-(dimethylamino)-4-methylbenzenesulfonamide |

InChI |

InChI=1S/C9H14N2O2S/c1-7-4-5-8(14(10,12)13)6-9(7)11(2)3/h4-6H,1-3H3,(H2,10,12,13) |

Clé InChI |

STUKWLNTFJYQGE-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)N(C)C)N |

SMILES canonique |

CC1=C(C=C(C=C1)S(=O)(=O)N)N(C)C |

Autres numéros CAS |

6331-68-6 |

Pictogrammes |

Irritant |

Origine du produit |

United States |

Méthodes De Préparation

Classical Sulfonamide Formation and Methylation

- Starting Material: 3-Amino-4-methyl aniline or related derivatives.

- Step 1: Sulfonylation

- Reaction of the aniline derivative with sulfonyl chlorides (e.g., chlorosulfonic acid derivatives) under controlled conditions to form the sulfonamide.

- Step 2: N,N-Dimethylation

- The sulfonamide nitrogen atoms are methylated using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base.

- Step 3: Purification

- The product is purified by crystallization or chromatography to obtain the desired this compound.

This method is straightforward but requires careful control to avoid over-alkylation or side reactions.

Industrially Relevant Multi-Step Synthesis (Inspired by Analogous Sulfonamide Preparations)

While direct literature on this exact compound is limited, industrial processes for related sulfonamides provide insight into efficient preparation routes:

- Step 1: Protection of Amino Group

- Protect the amino group (e.g., with benzyloxycarbonyl) to prevent unwanted reactions during sulfonylation.

- Step 2: Sulfonylation

- React the protected amine with sulfonyl chlorides such as 4-nitrobenzenesulfonyl chloride to introduce the sulfonamide group.

- Step 3: Reduction and Deprotection

- Simultaneous reduction of nitro groups and deprotection of the amino group to yield the free amine sulfonamide.

- Step 4: Methylation

- Methylate the sulfonamide nitrogen atoms using suitable methylating agents.

- Step 5: Purification

- Purify the final compound by crystallization or other methods.

This approach benefits from improved selectivity and yield, as well as scalability for industrial production.

Summary of Key Preparation Parameters

| Parameter | Typical Range/Conditions | Notes |

|---|---|---|

| Amino protection group | Benzyloxycarbonyl (Cbz) | Enhances selectivity during sulfonylation |

| Sulfonylation reagent | 4-Nitrobenzenesulfonyl chloride | Facilitates later reduction to amino group |

| Reduction conditions | Catalytic hydrogenation, acidic media | Simultaneous nitro reduction and deprotection |

| Methylation agents | Methyl iodide, dimethyl sulfate | Requires base, careful control to avoid overalkylation |

| Solvents | Toluene, dichloromethane, isopropanol | Selected based on reaction step |

| Purification methods | Crystallization, solid-liquid separation | Ensures high purity for pharmaceutical use |

Research Findings and Industrial Considerations

- Selectivity and Yield: The use of protecting groups and stepwise reactions improves selectivity and yield, reducing side products.

- Cost-effectiveness: Avoiding harsh reagents and optimizing reaction conditions reduces costs, critical for large-scale production.

- Scalability: Mild reaction conditions and stable intermediates favor industrial scalability.

- Safety: Handling of sulfonyl chlorides and methylating agents requires caution due to their reactivity and toxicity.

Analyse Des Réactions Chimiques

Types of Reactions

3-Amino-4,N,N-trimethyl-benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.

Substitution: The amino and methyl groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Various electrophiles and nucleophiles can be employed under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a wide range of derivatives with different functional groups.

Applications De Recherche Scientifique

3-Amino-4,N,N-trimethyl-benzenesulfonamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

Mécanisme D'action

The mechanism of action of 3-Amino-4,N,N-trimethyl-benzenesulfonamide involves its interaction with specific molecular targets and pathways. The amino and sulfonamide groups play crucial roles in binding to target molecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Comparison with Similar Benzenesulfonamide Derivatives

Structural and Functional Group Variations

Key analogs differ in substituents on the benzene ring and sulfonamide nitrogen, influencing physical properties, reactivity, and biological activity. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

Impact of Substituents on Properties

Electron-Withdrawing vs. Methoxy (-OCH₃) groups (e.g., 97-35-8) donate electrons via resonance, altering solubility and reactivity .

Steric Effects :

- Bulkier N,N-diethyl groups (e.g., 71794-12-2, 97-35-8) reduce steric accessibility compared to N,N-dimethyl analogs (6331-68-6, 100313-81-3), impacting interaction with enzymes or receptors .

Positional Isomerism: The positional isomer 5-Amino-2,N,N-trimethyl-benzenesulfonamide (6331-67-5) exhibits distinct electronic and steric profiles due to the amino group at position 5, which may influence its pharmacokinetic behavior .

Activité Biologique

3-Amino-4,N,N-trimethyl-benzenesulfonamide, also known as a sulfonamide derivative, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a benzene ring with three methyl groups and an amino group, which contribute to its unique chemical reactivity and biological interactions. The presence of the sulfonamide group is crucial for its antimicrobial properties, as it mimics para-aminobenzoic acid (PABA), a substrate necessary for bacterial folate synthesis.

Antimicrobial Properties

Sulfonamides, including this compound, are primarily known for their antibacterial activity . They inhibit the enzyme dihydropteroate synthase, which is essential for folate biosynthesis in bacteria. This inhibition leads to decreased bacterial growth and proliferation. Studies have shown that compounds with similar structures exhibit effective antibacterial properties against various pathogens, making them valuable in treating infections .

Anti-inflammatory Effects

Research indicates that sulfonamides may possess anti-inflammatory properties . In vitro studies have demonstrated that these compounds can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This effect could make them useful in managing conditions characterized by chronic inflammation.

Potential in Cancer Therapy

Emerging studies suggest that this compound may have applications in cancer therapy . Preliminary investigations show that this compound can interact with specific biological pathways involved in tumor growth and metastasis. It may inhibit certain enzymes or receptors that play critical roles in cancer progression, although further research is needed to elucidate these mechanisms fully.

The primary mechanism through which this compound exerts its biological effects involves the inhibition of folate synthesis pathways. By mimicking PABA, it disrupts the bacterial synthesis of folate, leading to bacteriostasis. Additionally, its ability to modulate inflammatory responses suggests involvement in signaling pathways associated with immune responses .

Study on Perfusion Pressure

A study evaluated the effects of various benzenesulfonamides on perfusion pressure using an isolated rat heart model. The results indicated that certain derivatives could significantly lower perfusion pressure and coronary resistance compared to controls. This suggests potential cardiovascular applications for related compounds .

Interaction with Calcium Channels

Research has also explored the interaction of sulfonamide derivatives with calcium channels. Theoretical docking studies indicate that these compounds may act as calcium channel inhibitors, which could influence vascular tone and blood pressure regulation .

Comparative Analysis of Similar Compounds

The following table summarizes key characteristics and biological activities of selected sulfonamide derivatives:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Amino group on a trimethyl-substituted benzene | Antibacterial, anti-inflammatory |

| N-benzyl-N,4-dimethylbenzenesulfonamide | Benzyl group attached to a dimethyl-substituted benzene | Enhanced solubility |

| 4-(2-amino-ethyl)-benzenesulfonamide | Ethylamino substituent | Potential cardiovascular effects |

Pharmacokinetics and Safety Profile

Understanding the pharmacokinetics of this compound is essential for assessing its therapeutic potential. Studies using computational models have provided insights into its absorption, distribution, metabolism, and excretion (ADME) profiles. These analyses suggest favorable pharmacokinetic properties; however, detailed in vivo studies are necessary to confirm safety and efficacy in clinical settings .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Amino-4,N,N-trimethyl-benzenesulfonamide, and how can purity be ensured?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, substituted acyl chlorides (derived from acids using thionyl chloride) react with aminosulfonamides in the presence of pyridine to yield sulfonamide derivatives . Purification involves column chromatography (silica gel, petroleum ether/benzene eluent) and recrystallization. Purity is validated via elemental analysis, melting point determination, and spectroscopic techniques (¹H/¹³C NMR, IR).

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Key Techniques :

- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons, methyl groups) and confirms substitution patterns.

- IR Spectroscopy : Identifies sulfonamide S=O stretching (~1350–1150 cm⁻¹) and N-H bending (~1600 cm⁻¹) .

- Mass Spectrometry (MS) : Determines molecular ion peaks and fragmentation patterns.

- Elemental Analysis : Validates C, H, N, S content within ±0.4% of theoretical values .

Q. How is the crystal structure of this compound determined?

- Procedure : Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement). Data collection involves a CCD area detector, with absorption corrections (SADABS) and structure solution via direct methods. Hydrogen bonding and torsion angles are analyzed to confirm stereochemistry .

Advanced Research Questions

Q. How can computational tools like Multiwfn aid in understanding electron density distribution?

- Approach : Multiwfn calculates electrostatic potential maps, electron localization functions (ELF), and bond orders. For sulfonamides, this reveals charge distribution around the sulfonyl group and aromatic ring, guiding reactivity predictions. Input files are generated from DFT-optimized geometries (e.g., B3LYP/6-311++G**) .

Q. What strategies resolve contradictions in crystallographic data (e.g., bond lengths vs. theoretical values)?

- Resolution : Cross-validate using:

- High-resolution SC-XRD : Ensure data completeness (θ > 25°) and low R-factor (<5%).

- DFT Geometry Optimization : Compare experimental vs. computed bond lengths (e.g., C-S bond: ~1.76 Å). Discrepancies >0.02 Å may indicate disorder or thermal motion .

- Twinned Data Refinement : Use SHELXL's TWIN/BASF commands for twinned crystals .

Q. How to design a structure-activity relationship (SAR) study for enzyme inhibition?

- Protocol :

- Analog Synthesis : Modify substituents (e.g., replace N,N-dimethyl with morpholine) .

- Enzyme Assays : Measure IC₅₀ values against target enzymes (e.g., carbonic anhydrase).

- Docking Studies (AutoDock/Vina) : Correlate binding affinities with substituent electronic profiles (e.g., logP, H-bond donors) .

Q. What are the challenges in QSAR modeling for sulfonamide derivatives?

- Challenges & Solutions :

- Descriptor Selection : Use CODESSA or PaDEL-Descriptor to compute 3D descriptors (e.g., polar surface area, dipole moments).

- Overfitting Mitigation : Apply genetic algorithm-based variable selection and cross-validation (k-fold) .

- Data Quality : Ensure consistent biological activity data (e.g., pIC₅₀ ± 0.3 SD) from triplicate assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.